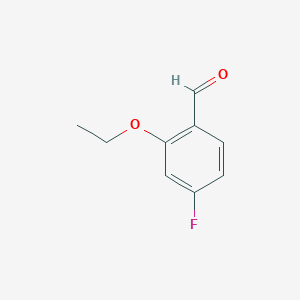

2-Ethoxy-4-fluorobenzaldehyde

描述

Contextualization within Fluorinated Aromatic Aldehydes Research

Fluorinated aromatic aldehydes represent a significant class of compounds in organic chemistry, prized for their utility as versatile building blocks. The introduction of fluorine into an aromatic ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability. This makes them highly sought after in the design of new pharmaceuticals and advanced materials. 2-Ethoxy-4-fluorobenzaldehyde is a member of this class, and its specific substitution pattern dictates its reactivity and potential applications. Research in this area often focuses on leveraging the unique properties of the fluorine atom to create novel molecular scaffolds.

Significance of Ethoxy and Fluoro Substituents in Organic Chemistry Research

The presence of both an ethoxy (-OCH2CH3) and a fluoro (-F) group on the benzaldehyde (B42025) scaffold is crucial to the compound's utility. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the aldehyde group and the aromatic ring. This property is often exploited in drug design to enhance binding affinity to biological targets and to block metabolic pathways, thereby improving a drug's pharmacokinetic profile.

The ethoxy group, on the other hand, is an electron-donating group through resonance, which can modulate the electronic effects of the fluorine atom. It can also impact the solubility and lipophilicity of the molecule. The interplay between these two substituents provides a fine-tuning mechanism for the properties of the final products derived from this compound.

Overview of Key Research Domains for this compound

The primary research domain for this compound is in the field of medicinal chemistry, where it serves as a key intermediate in the synthesis of potential therapeutic agents. Its bifunctional nature, possessing both an aldehyde for further elaboration and a specifically substituted aromatic ring, makes it an attractive starting material for constructing complex heterocyclic structures.

Notably, the compound has been utilized in the development of:

Orexin (B13118510) Receptor Antagonists: Patents have described the use of this compound in the synthesis of lactam derivatives that act as orexin receptor antagonists. google.com These compounds are being investigated for the treatment of sleep disorders.

RORγt Modulators: It has also been employed as a starting material for heterocyclic compounds that modulate the retinoic acid receptor-related orphan receptor gamma t (RORγt). google.com RORγt is a key regulator of the immune system, and its modulators are being explored for the treatment of autoimmune diseases and cancer. google.com

The utility of this compound as a building block is highlighted in its conversion to other reactive intermediates. For instance, a dissertation in medicinal chemistry describes the synthesis of 5-bromo-2-ethoxy-4-fluorobenzaldehyde, further functionalizing the aromatic ring for subsequent coupling reactions in the development of peptidomimetics. umich.edu

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H9FO2 |

| Molecular Weight | 168.17 g/mol |

| Appearance | Solid |

| CAS Number | 883537-24-4 |

Data sourced from various chemical suppliers.

Structure

3D Structure

属性

IUPAC Name |

2-ethoxy-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNWRNDORVJZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Ethoxy 4 Fluorobenzaldehyde

Strategies for Regioselective Synthesis

The regioselective synthesis of 2-Ethoxy-4-fluorobenzaldehyde is crucial to avoid the formation of isomeric impurities. The primary strategies employed involve the etherification of carefully selected precursors and various aromatic substitution reactions.

Etherification of Precursors

A common and effective method for the synthesis of this compound is through the etherification of a phenolic precursor. The Williamson ether synthesis is a widely used reaction for this purpose. This method involves the reaction of a deprotonated alcohol with an organohalide. In the context of this compound synthesis, this typically involves the reaction of 2-fluoro-4-hydroxybenzaldehyde (B1296990) with an ethylating agent.

The reaction proceeds via an S\textsubscript{N}2 mechanism, where the phenoxide ion, generated by deprotonating the hydroxyl group of 2-fluoro-4-hydroxybenzaldehyde with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of the ethylating agent, such as iodoethane (B44018) or ethyl bromide. The choice of a non-nucleophilic base, such as potassium carbonate, is critical to prevent side reactions.

A documented synthesis exemplifies this approach, where 2-fluoro-4-hydroxybenzaldehyde is reacted with iodoethane in the presence of potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). This reaction proceeds with a high yield, demonstrating the efficiency of this regioselective strategy. chemicalbook.com

Aromatic Substitution Reactions

Aromatic substitution reactions provide an alternative avenue for the synthesis of this compound. These can be broadly categorized into nucleophilic and electrophilic substitutions.

Nucleophilic Aromatic Substitution (S\textsubscript{N}Ar): This strategy involves the substitution of a leaving group on an aromatic ring by a nucleophile. For the synthesis of this compound, a potential precursor is 2,4-difluorobenzaldehyde. The fluorine atom at the 2-position is activated towards nucleophilic attack by the electron-withdrawing aldehyde group. Reaction with a strong nucleophile like sodium ethoxide would lead to the substitution of the fluorine at the 2-position with an ethoxy group. The presence of the aldehyde group is crucial as it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgstudy.commasterorganicchemistry.com

Electrophilic Aromatic Substitution: In this approach, an electrophile attacks the electron-rich aromatic ring of an ethoxy-substituted precursor. A plausible precursor for this route is 1-ethoxy-3-fluorobenzene. The ethoxy group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The formylation of this precursor would introduce the aldehyde group. The Vilsmeier-Haack reaction is a suitable method for this transformation. jk-sci.comnrochemistry.commychemblog.comchemistrysteps.comorganic-chemistry.org This reaction uses a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl\textsubscript{3}), to introduce a formyl group onto an activated aromatic ring. mychemblog.comchemistrysteps.com Another potential formylation method is the Duff reaction, which uses hexamine as the formyl source and is effective for electron-rich aromatic compounds like phenols and their ethers. wikipedia.org

Precursor Design and Development for this compound Synthesis

Utilization of Fluoro-substituted Benzaldehydes as Starting Materials

Fluoro-substituted benzaldehydes are key starting materials, particularly for the etherification and nucleophilic aromatic substitution routes.

For the Williamson ether synthesis, 2-fluoro-4-hydroxybenzaldehyde is the ideal precursor. This molecule already contains the desired arrangement of the fluoro and aldehyde groups, and the hydroxyl group provides a reactive site for the introduction of the ethoxy group.

For the nucleophilic aromatic substitution pathway, 2,4-difluorobenzaldehyde serves as a suitable precursor. The two fluorine atoms provide leaving groups, and their positions relative to the electron-withdrawing aldehyde group facilitate the regioselective substitution of the fluorine at the 2-position by an ethoxide nucleophile.

Incorporation of Ethoxy-bearing Building Blocks

An alternative strategy involves starting with a precursor that already contains the ethoxy group. For the electrophilic aromatic substitution route, 1-ethoxy-3-fluorobenzene is a logical starting material. This compound possesses the required ethoxy and fluoro substituents in the correct meta-relationship. The subsequent formylation reaction then introduces the aldehyde group at the desired position, ortho to the ethoxy group and para to the fluorine atom, to yield this compound.

Reaction Conditions and Optimization in Synthetic Routes

The optimization of reaction conditions is critical to maximize the yield and purity of this compound. Key parameters include the choice of reagents, solvents, temperature, and reaction time.

For the Williamson ether synthesis of this compound from 2-fluoro-4-hydroxybenzaldehyde, the following conditions have been reported to be effective:

| Parameter | Condition |

| Ethylating Agent | Iodoethane |

| Base | Potassium Carbonate |

| Solvent | N,N-dimethylformamide (DMF) |

| Temperature | 60 °C |

| Reaction Time | 10 hours |

| Yield | 83% |

Data sourced from ChemicalBook. chemicalbook.com

Optimization of this reaction could involve screening different ethylating agents (e.g., ethyl bromide, diethyl sulfate), bases (e.g., sodium hydride, cesium carbonate), and solvents (e.g., acetone, acetonitrile). The temperature and reaction time can also be adjusted to improve efficiency and minimize byproduct formation. Microwave-assisted heating could also be explored to potentially reduce the reaction time. sacredheart.edu

For nucleophilic aromatic substitution on 2,4-difluorobenzaldehyde, typical conditions would involve a strong nucleophile like sodium ethoxide in a polar aprotic solvent such as DMF or dimethyl sulfoxide (B87167) (DMSO). The reaction temperature may need to be elevated to facilitate the substitution. Optimization would focus on the concentration of the nucleophile, reaction temperature, and time to ensure selective substitution at the 2-position and avoid potential side reactions.

For the Vilsmeier-Haack formylation of 1-ethoxy-3-fluorobenzene, the reaction is typically carried out using a pre-formed or in situ generated Vilsmeier reagent (e.g., from POCl\textsubscript{3} and DMF). The reaction temperature is often initially low (0 °C) during the addition of the reagent and then may be raised to complete the reaction. nrochemistry.com Optimization would involve controlling the stoichiometry of the Vilsmeier reagent and the reaction temperature to control the regioselectivity of the formylation.

Below is a comparative table of general reaction conditions for the discussed synthetic routes:

| Synthetic Route | Precursor | Key Reagents | Typical Solvent | Typical Temperature |

| Williamson Ether Synthesis | 2-Fluoro-4-hydroxybenzaldehyde | Iodoethane, K\textsubscript{2}CO\textsubscript{3} | DMF | 60 °C |

| Nucleophilic Aromatic Substitution | 2,4-Difluorobenzaldehyde | Sodium Ethoxide | DMF or DMSO | Elevated |

| Vilsmeier-Haack Reaction | 1-Ethoxy-3-fluorobenzene | POCl\textsubscript{3}, DMF | DMF or a chlorinated solvent | 0 °C to elevated |

| Duff Reaction | 1-Ethoxy-3-fluorobenzene | Hexamine, Acid | Acidic medium | Elevated |

Solvent Effects on Reaction Yield and Selectivity

The primary route for synthesizing this compound is the Williamson ether synthesis, which involves the reaction of 2-fluoro-4-hydroxybenzaldehyde with an ethylating agent, such as iodoethane or diethyl sulfate, in the presence of a base. The choice of solvent in this SN2 reaction is critical as it influences the solubility of the reactants, the nucleophilicity of the phenoxide, and the rates of competing side reactions.

The solvent's polarity and its ability to solvate the cation of the base are key factors. Polar aprotic solvents are generally preferred for Williamson ether synthesis. jk-sci.com These solvents can effectively solvate the cation, leaving the alkoxide anion more "naked" and thus more nucleophilic and reactive. Common polar aprotic solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724). chemistrytalk.org For instance, a documented synthesis of this compound specifies the use of DMF, which facilitates the reaction between 2-fluoro-4-hydroxybenzaldehyde and iodoethane in the presence of potassium carbonate.

In contrast, protic solvents like water, methanol (B129727), or ethanol (B145695) can form hydrogen bonds with the alkoxide, which decreases its nucleophilicity and slows down the desired SN2 reaction. rsc.org Furthermore, protic solvents can promote side reactions, such as solvolysis of the alkyl halide. rsc.org A study on a related Williamson ether synthesis demonstrated a significant impact of the solvent on regioselectivity, with aprotic acetonitrile favoring O-alkylation (ether formation) while protic methanol led to a higher proportion of C-alkylation. researchgate.net

Table 1: General Solvent Effects in Williamson Ether Synthesis

| Solvent Type | Examples | Effect on Reaction | Typical Yield of Ether |

|---|---|---|---|

| Polar Aprotic | DMF, DMSO, Acetonitrile | Increases nucleophilicity of the alkoxide, favoring the SN2 reaction. | High |

| Polar Protic | Water, Ethanol, Methanol | Decreases nucleophilicity via hydrogen bonding; may cause solvolysis. | Lower |

| Nonpolar | Toluene (B28343), Hexane | Poor solubility of the alkoxide salt, leading to slow reaction rates. | Very Low to None |

Catalysis in this compound Synthesis

While the Williamson ether synthesis is fundamentally a base-promoted reaction rather than a catalyzed one, certain catalytic systems can significantly improve its efficiency, especially under heterogeneous conditions. Phase-transfer catalysis (PTC) is a particularly relevant technique. crdeepjournal.org This method is employed when the nucleophile (the phenoxide salt) and the substrate (the alkyl halide) are in different phases, for example, a solid-liquid or aqueous-organic system. crdeepjournal.org

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the anion (phenoxide) from the solid or aqueous phase into the organic phase where the alkyl halide is dissolved. crdeepjournal.orgchemijournal.com This allows the reaction to proceed at a much faster rate under milder conditions. The use of PTC can eliminate the need for expensive, anhydrous polar aprotic solvents and may allow the use of less reactive and cheaper alkylating agents like ethyl chloride.

For the synthesis of this compound, a solid-liquid PTC system could be envisioned where solid potassium 2-fluoro-4-formylphenoxide reacts with iodoethane in a nonpolar solvent like toluene in the presence of a catalyst. This approach offers advantages in terms of cost, safety, and ease of product separation. chemijournal.com

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a crucial parameter that directly influences the rate of the Williamson ether synthesis. According to the Arrhenius equation, the reaction rate constant increases exponentially with temperature. rsc.org Therefore, elevating the reaction temperature generally leads to a shorter reaction time. A common procedure for the synthesis of this compound involves heating the reaction mixture, for example, to 60 °C, to ensure a reasonable reaction rate.

Pressure is not typically a significant variable in standard laboratory-scale Williamson ether syntheses conducted in the liquid phase under atmospheric conditions. However, in industrial processes, particularly those involving volatile reactants like ethyl chloride, the reaction may be carried out under elevated pressure to maintain the reactants in the liquid phase and increase their concentration, thereby accelerating the reaction. acs.org Furthermore, some modern catalytic approaches to ether synthesis that use less reactive alkylating agents, such as alcohols, may require high temperatures (>300 °C) and consequently high pressures to proceed effectively. acs.orgresearchgate.net

Modern Synthetic Approaches

In recent years, synthetic chemistry has focused on developing more efficient and environmentally benign methodologies. These include multi-component reactions that increase molecular complexity in a single step and the adoption of green chemistry principles to reduce waste and energy consumption.

Multi-Component Reactions (MCRs) for Related Aromatic Aldehydes

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their atom economy and efficiency. researchgate.net While a specific MCR for the direct synthesis of this compound is not prominently reported, aromatic aldehydes are common building blocks in a wide array of MCRs.

For example, the Hantzsch dihydropyridine (B1217469) synthesis is a well-known MCR that combines an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium salt to form dihydropyridines. ejbps.com Similarly, the Biginelli reaction condenses an aromatic aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. researchgate.net Fluorinated benzaldehydes are often used in these reactions to introduce fluorine atoms into the final heterocyclic products, which can impart desirable biological properties. mdpi.comvjs.ac.vn A compound like this compound could serve as the aldehyde component in such MCRs, leading to the rapid assembly of complex, fluorinated molecules.

Green Chemistry Principles in the Synthesis of Fluorinated Benzaldehydes

The principles of green chemistry aim to make chemical processes more sustainable by reducing waste, using less hazardous materials, and improving energy efficiency. acs.org These principles are increasingly being applied to the synthesis of fluorinated compounds.

One key area of development is the use of alternative energy sources. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for Williamson ether synthesis from hours to minutes, often with improved yields. anton-paar.comtsijournals.com The rapid, internal heating provided by microwaves can accelerate the reaction between the phenoxide and the ethylating agent. scispace.com Similarly, ultrasound-assisted synthesis can enhance reaction rates through acoustic cavitation, which improves mass transfer and mixing. nih.govnih.gov

The development of greener reaction media is another important aspect. This includes using water as a solvent where possible or employing recyclable catalysts like phase-transfer catalysts that allow for the use of less harmful organic solvents. chemijournal.com Catalytic versions of the Williamson synthesis are also being explored, which use weak, less toxic alkylating agents like alcohols or esters at high temperatures, minimizing the production of salt waste. acs.orgresearchgate.net These modern approaches offer pathways to synthesize this compound and other valuable fluorinated benzaldehydes in a more environmentally responsible and efficient manner.

Table 2: Comparison of Conventional and Modern Energy Sources for Ether Synthesis

| Method | Typical Reaction Time | Energy Input | Advantages |

|---|---|---|---|

| Conventional Heating | Hours | Conductive/Convective | Well-established, simple setup. |

| Microwave Irradiation | Minutes | Dielectric Heating | Rapid heating, reduced reaction times, often higher yields. anton-paar.com |

| Ultrasound Irradiation | Minutes to Hours | Acoustic Cavitation | Enhanced mixing and mass transfer, can be performed at lower temperatures. nih.gov |

Chemical Reactivity and Transformation Studies of 2 Ethoxy 4 Fluorobenzaldehyde

Aldehyde Functional Group Reactivity

The aldehyde functional group is a site of rich chemical reactivity, primarily involving transformations of the carbonyl center. These reactions include oxidation to carboxylic acids, reduction to alcohols, various nucleophilic additions to the carbonyl carbon, and condensation reactions with nucleophiles.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of 2-ethoxy-4-fluorobenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-ethoxy-4-fluorobenzoic acid. This transformation is a common and fundamental process in organic synthesis. Various oxidizing agents can accomplish this conversion, ranging from potent reagents like potassium permanganate (KMnO₄) and chromium-based oxidants to milder, more selective systems.

Research on analogous fluorinated aromatic aldehydes has demonstrated efficient oxidation under various conditions. For instance, the oxidation of o-fluorobenzaldehyde to o-fluorobenzoic acid has been achieved with high yield using a catalyst system of copper(II) acetate and cobalt(II) acetate under an oxygen atmosphere. A patented process for a similar compound, 4-(dibenzylamino)-2-fluorobenzaldehyde, utilizes sodium chlorite in the presence of a phosphate buffer to yield the carboxylic acid, highlighting a method that is effective for substrates with amine functionalities. These examples suggest that this compound would undergo similar efficient oxidation to its carboxylic acid derivative under controlled conditions.

Table 1: Representative Oxidation Reactions of Fluorinated Benzaldehydes

| Substrate | Oxidizing Agent(s) | Solvent | Conditions | Product | Yield |

| o-Fluorobenzaldehyde | O₂, Cu(OAc)₂·H₂O, Co(OAc)₂·4H₂O | Water | 70°C, 12 h | 2-Fluorobenzoic acid | 95% |

| 4-(Dibenzylamino)-2-fluorobenzaldehyde | Sodium chlorite, H₂O₂ | Acetone | 10-40°C | 4-(Dibenzylamino)-2-fluorobenzoic acid | High |

Reduction Reactions to Alcohol Derivatives

The carbonyl group of this compound is susceptible to reduction to form the corresponding primary alcohol, (2-ethoxy-4-fluorophenyl)methanol. This conversion can be achieved using a variety of reducing agents.

Common laboratory reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, typically used in alcoholic solvents like ethanol (B145695) or methanol (B129727), and is highly effective for the chemoselective reduction of aldehydes and ketones. Catalytic hydrogenation is another powerful method. Studies on the hydrogenation of 4-fluorobenzaldehyde (B137897) have shown that manganese-based pincer complexes can effectively catalyze the reduction to 4-fluorobenzyl alcohol under hydrogen pressure in ethanol at room temperature, achieving quantitative conversion. organic-chemistry.org This high efficiency and selectivity suggest that this compound would be readily reduced to (2-ethoxy-4-fluorophenyl)methanol under similar conditions.

Table 2: Representative Reduction Reactions for Fluorinated Benzaldehydes

| Substrate | Reducing Agent(s) | Solvent | Conditions | Product | Yield |

| Aldehydes (general) | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Room Temperature | Primary Alcohol | High |

| 4-Fluorobenzaldehyde | H₂ (50 bar), Mn-based pincer catalyst | Ethanol | 25°C, 18 h | 4-Fluorobenzyl alcohol | >99% organic-chemistry.org |

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbon atom of the carbonyl group in this compound is a prime target for nucleophilic attack, leading to the formation of new carbon-carbon bonds. The Wittig reaction and reactions with Grignard reagents are classic examples of such transformations.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert an aldehyde into an alkene. masterorganicchemistry.commasterorganicchemistry.com For this compound, reaction with an ylide like methylenetriphenylphosphorane (Ph₃P=CH₂) would yield 1-ethoxy-4-fluoro-2-vinylbenzene. The stereochemical outcome (E/Z isomerism) of the resulting alkene is dependent on the stability of the ylide used. wikipedia.org

Grignard reagents (R-MgX) are potent carbon nucleophiles that add to the carbonyl group to form a secondary alcohol after an acidic workup. For example, the addition of methylmagnesium bromide (CH₃MgBr) to this compound would produce 1-(2-ethoxy-4-fluorophenyl)ethanol. These reactions must be conducted under anhydrous conditions due to the high basicity of Grignard reagents.

Table 3: Representative Nucleophilic Addition Reactions

| Reaction Type | Substrate | Reagent | Solvent | Product |

| Wittig Reaction | This compound | Methyltriphenylphosphonium bromide / Strong Base | THF | 1-Ethoxy-4-fluoro-2-vinylbenzene |

| Grignard Reaction | This compound | Methylmagnesium bromide, then H₃O⁺ | Diethyl ether/THF | 1-(2-Ethoxy-4-fluorophenyl)ethanol |

Condensation Reactions, including Schiff Base Formation

Condensation reactions involve the reaction of the aldehyde with a nucleophile, typically containing an active methylene (B1212753) group or a primary amine, followed by the elimination of a water molecule. The Knoevenagel condensation and Schiff base formation are prominent examples.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (e.g., malononitrile, diethyl malonate) to the carbonyl group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com The reaction of this compound with malononitrile, for instance, would yield 2-(2-ethoxy-4-fluorobenzylidene)malononitrile. This product is an α,β-unsaturated compound, a versatile intermediate in further synthetic transformations.

Schiff base formation occurs through the condensation of an aldehyde with a primary amine to form an imine. This reaction is typically reversible and may be catalyzed by either acid or base. The reaction of this compound with a primary amine, such as aniline, would form the corresponding N-(2-ethoxy-4-fluorobenzylidene)aniline. Research on the reaction between 4-ethoxybenzaldehyde (B43997) and 2-aminopyridine has shown that such condensations can proceed efficiently in ethanol under reflux to produce the desired Schiff base in high yield.

Table 4: Representative Condensation Reactions

| Reaction Type | Amine/Methylene Compound | Catalyst | Product |

| Knoevenagel Condensation | Malononitrile | Piperidine/Ammonium (B1175870) Acetate | 2-(2-Ethoxy-4-fluorobenzylidene)malononitrile |

| Schiff Base Formation | Aniline | Acetic Acid (cat.) | N-(2-Ethoxy-4-fluorobenzylidene)aniline |

Aromatic Ring Reactivity and Substitution Patterns

The aromatic ring of this compound is substituted with an activating group (-OEt), a deactivating group (-CHO), and a halogen (-F). The reactivity of the ring is influenced by the combined electronic effects of these substituents.

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the fluorine atom is para to the electron-withdrawing aldehyde group, which activates it toward nucleophilic attack. Conversely, the ethoxy group at the ortho position is electron-donating, which can somewhat deactivate the ring for this type of reaction.

The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of the para-aldehyde group is crucial for stabilizing the negative charge of this intermediate through resonance. Studies on the SNAr reaction of 4-fluorobenzaldehyde with various nucleophiles, such as phenols, have demonstrated that the fluorine atom can be displaced to form diaryl ethers. For instance, the reaction of 4-fluorobenzaldehyde with 4-methoxyphenol in the presence of potassium carbonate provides the corresponding ether product. This indicates that despite the presence of the ortho-ethoxy group, the fluorine atom in this compound is expected to be susceptible to displacement by strong nucleophiles.

Table 5: Representative Nucleophilic Aromatic Substitution (SNAr) Reaction

| Substrate | Nucleophile | Base | Solvent | Product |

| 4-Fluorobenzaldehyde | 4-Methoxyphenol | K₂CO₃ | DMSO | 4-(4-Methoxyphenoxy)benzaldehyde |

Electrophilic Aromatic Substitution (EAS) Directing Effects

The regioselectivity of electrophilic aromatic substitution (EAS) reactions on the this compound ring is governed by the cumulative influence of its three substituents: the ethoxy group (-OCH2CH3), the fluorine atom (-F), and the aldehyde group (-CHO). Each of these groups exerts a distinct directing effect, creating a competitive scenario that ultimately determines the position of electrophilic attack.

The ethoxy group, located at position 2, is a potent activating group and a strong ortho, para-director. This is primarily due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene (B151609) ring, thereby increasing the electron density at the ortho and para positions. This heightened electron density makes these positions more susceptible to attack by electrophiles.

Conversely, the fluorine atom at position 4 is a deactivating group, yet it also acts as an ortho, para-director. While fluorine is highly electronegative and withdraws electron density from the ring through the inductive effect, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

The aldehyde group at position 1 is a deactivating group and a meta-director. Both the inductive and resonance effects of the carbonyl group withdraw electron density from the benzene ring, making it less reactive towards electrophiles. This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most favorable site for electrophilic attack.

In this compound, these directing effects are in competition. The powerful ortho, para-directing influence of the ethoxy group and the weaker ortho, para-directing effect of the fluoro group are opposed by the meta-directing effect of the aldehyde group. The ultimate regiochemical outcome of an EAS reaction will depend on the specific reaction conditions and the nature of the electrophile. However, it is generally anticipated that the activating ethoxy group will have a dominant influence, favoring substitution at the positions ortho and para to it.

Influence of Substituents on Reaction Mechanisms and Kinetics

The electronic and steric properties of the fluoro and ethoxy groups, in conjunction with the aldehyde functionality, play a crucial role in dictating the reaction mechanisms and kinetics of transformations involving this compound.

Electronic Effects of Fluoro and Ethoxy Groups

The electronic landscape of the aromatic ring in this compound is significantly shaped by the interplay of inductive and resonance effects of its substituents.

The fluoro group , on the other hand, exhibits a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating resonance effect (+R). The potent -I effect deactivates the ring towards electrophilic attack. However, the +R effect, although weaker, is sufficient to direct incoming electrophiles to the ortho and para positions.

The aldehyde group is strongly deactivating due to both its -I and -R effects, which withdraw electron density from the ring and decrease its reactivity.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Effect |

| -OCH2CH3 | -I (weak) | +R (strong) | Activating | ortho, para |

| -F | -I (strong) | +R (weak) | Deactivating | ortho, para |

| -CHO | -I (strong) | -R (strong) | Deactivating | meta |

Steric Effects and Regioselectivity in Transformations

Steric hindrance can significantly influence the regioselectivity of reactions involving this compound. The ethoxy group at the ortho position to the aldehyde can physically obstruct the approach of reagents to the adjacent positions.

This steric bulk is particularly relevant for electrophilic aromatic substitution reactions. While the ethoxy group electronically activates the C3 and C5 positions (ortho and para to itself), the C3 position is also ortho to the bulky ethoxy group. Consequently, electrophilic attack at the C5 position is generally favored over the more sterically hindered C3 position.

The aldehyde group itself can also present steric challenges for certain transformations. For instance, in nucleophilic addition reactions to the carbonyl carbon, the adjacent ethoxy group can impede the approach of bulky nucleophiles. This steric hindrance can affect the rate and equilibrium of such reactions.

The interplay between electronic and steric effects is therefore critical in determining the final product distribution in chemical transformations of this compound. While electronic effects may favor a particular regioisomer, steric hindrance can lead to the formation of an alternative, less sterically congested product.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethoxy 4 Fluorobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 2-Ethoxy-4-fluorobenzaldehyde, a combination of one-dimensional and two-dimensional NMR techniques offers a complete assignment of all proton, carbon, and fluorine signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehydic, aromatic, and ethoxy protons. The aldehydic proton is typically the most deshielded, appearing as a singlet in the downfield region of the spectrum. The aromatic region displays a complex splitting pattern due to the coupling between the aromatic protons and the fluorine atom. The ethoxy group gives rise to a characteristic quartet and triplet, corresponding to the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, respectively, with their coupling governed by the adjacent protons.

Based on analogous compounds and established substituent effects, the expected chemical shifts (δ) are as follows:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet |

| Aromatic (H6) | 7.7 - 7.9 | Doublet of doublets |

| Aromatic (H5) | 6.8 - 7.0 | Doublet of doublets |

| Aromatic (H3) | 6.7 - 6.9 | Doublet of doublets |

| Methylene (-OCH2CH3) | 4.0 - 4.2 | Quartet |

| Methyl (-OCH2CH3) | 1.3 - 1.5 | Triplet |

Note: These are predicted values and may vary slightly in experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The carbonyl carbon of the aldehyde group is characteristically found at the lowest field (highest ppm value). The aromatic carbons show a range of chemical shifts influenced by the electron-donating ethoxy group and the electron-withdrawing fluorine and aldehyde groups. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

Predicted ¹³C NMR chemical shifts are presented below:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 188 - 192 |

| Aromatic (C4-F) | 163 - 167 (d, ¹JCF) |

| Aromatic (C2-OEt) | 160 - 164 |

| Aromatic (C6) | 130 - 134 |

| Aromatic (C1) | 118 - 122 |

| Aromatic (C5) | 110 - 114 (d, ²JCF) |

| Aromatic (C3) | 102 - 106 (d, ²JCF) |

| Methylene (-OCH2CH3) | 64 - 68 |

| Methyl (-OCH2CH3) | 14 - 16 |

Note: 'd' indicates a doublet due to C-F coupling. These are predicted values.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Aromatic Systems

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. The chemical shift of the fluorine nucleus in this compound is influenced by the electronic effects of the substituents on the aromatic ring. The presence of the electron-donating ethoxy group and the electron-withdrawing aldehyde group will affect the shielding of the fluorine atom, resulting in a characteristic chemical shift. For aromatic fluorine compounds, chemical shifts are typically reported relative to a standard such as CFCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Comprehensive Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons of the ethoxy group (-CH2- and -CH3) and between the neighboring aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This allows for the direct assignment of the carbon signals for the protonated carbons (aromatic CH, -CH2-, and -CH3).

Analysis of Spin-Spin Coupling Constants (J-couplings)

The spin-spin coupling constants (J-values), measured in Hertz (Hz), provide valuable information about the connectivity and stereochemistry of the molecule.

¹H-¹H Couplings: The coupling between the methylene and methyl protons of the ethoxy group typically shows a ³JHH value of around 7 Hz. The couplings between the aromatic protons will depend on their relative positions (ortho, meta, para).

¹H-¹⁹F and ¹³C-¹⁹F Couplings: The fluorine atom couples with nearby protons and carbons. The magnitude of these couplings decreases with the number of intervening bonds. For instance, the coupling between the fluorine and the ortho proton (H3 and H5) will be larger than the coupling to the meta proton (H6). Similarly, the one-bond ¹³C-¹⁹F coupling (¹JCF) at C4 will be significantly larger than the two-bond (²JCF) and three-bond (³JCF) couplings to other aromatic carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820-2850 and 2720-2750 | Medium |

| C-H stretch (aromatic) | 3000-3100 | Medium to Weak |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=O stretch (aldehyde) | 1680-1700 | Strong |

| C=C stretch (aromatic) | 1580-1610 and 1450-1500 | Medium to Strong |

| C-O stretch (ether) | 1200-1250 (asymmetric) and 1020-1050 (symmetric) | Strong |

| C-F stretch (aromatic) | 1100-1250 | Strong |

The strong absorption band for the carbonyl (C=O) group is particularly diagnostic for the aldehyde functionality. The presence of the ethoxy group is confirmed by the C-O stretching vibrations, and the fluoro-substituent is indicated by the strong C-F stretching band.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the aromatic ring, the aldehyde group, the ethoxy group, and the carbon-fluorine bond.

Based on the analysis of related compounds, such as 4-fluorobenzaldehyde (B137897) and 2-ethoxybenzaldehyde (B52182), the key vibrational modes for this compound can be predicted. nist.govnih.govmdpi.com The most prominent feature will be the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically observed in the region of 1700-1720 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethoxy group will be in the 2850-3000 cm⁻¹ range. The C-O stretching vibrations of the ethoxy group and the ether linkage to the ring are anticipated in the 1200-1300 cm⁻¹ region. The C-F stretching vibration, characteristic of the fluorine substituent, is expected to produce a strong band in the 1150-1250 cm⁻¹ range.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Benzene (B151609) Ring |

| Aliphatic C-H Stretch | 2980-2850 | Ethoxy Group |

| Aldehyde C-H Stretch | 2850-2750 | Aldehyde |

| C=O Stretch | 1720-1700 | Aldehyde |

| Aromatic C=C Stretch | 1600-1450 | Benzene Ring |

| C-O-C Asymmetric Stretch | 1275-1200 | Ethoxy Group |

| C-F Stretch | 1250-1150 | Fluorine Substituent |

| C-O-C Symmetric Stretch | 1100-1000 | Ethoxy Group |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be valuable for analyzing the vibrations of the aromatic ring and the C-C backbone. The symmetric stretching of the benzene ring, often weak in the IR spectrum, should give a strong signal in the Raman spectrum.

Density Functional Theory (DFT) calculations are a powerful tool for predicting and assigning vibrational modes in both IR and Raman spectra. nih.gov By creating a computational model of this compound, theoretical vibrational frequencies and intensities can be calculated and compared with experimental data for accurate assignments. This approach has been successfully applied to related molecules, such as 2-chloroquinoline-3-carboxaldehyde, demonstrating the reliability of DFT in spectral analysis. nih.gov

Inelastic Neutron Scattering (INS) for Low-Frequency Vibrational Dynamics in Solid State

Inelastic Neutron Scattering (INS) is a powerful technique for probing the vibrational dynamics of materials, especially in the low-frequency region (below 400 cm⁻¹). This region contains information about collective motions (phonons) and large-amplitude molecular vibrations, such as the torsions of methyl and ethoxy groups. appchemical.com A study on the vibrational dynamics of 4-ethoxybenzaldehyde (B43997), a close analog, using INS combined with periodic DFT calculations, provides significant insights. appchemical.comnist.gov

For this compound in the solid state, INS spectroscopy would be particularly sensitive to the torsional modes of the ethoxy group and the aldehyde group. The potential energy barriers for the rotation of these groups can be determined from the observed torsional frequencies. appchemical.com The intermolecular interactions in the crystal lattice, such as C-H···O hydrogen bonds, can also be investigated through their influence on the low-frequency vibrational modes. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular weight of this compound (C₉H₉FO₂) is 168.17 g/mol . nist.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 168.

The fragmentation of this compound would likely follow pathways characteristic of aromatic aldehydes and ethers. Key fragmentation steps would involve the loss of the aldehyde group (CHO, 29 u) or the ethoxy group (OC₂H₅, 45 u). The loss of an ethyl radical (C₂H₅, 29 u) from the ethoxy group is also a probable fragmentation pathway. Analysis of the mass spectra of related compounds like 2-ethoxybenzaldehyde and 4-ethoxybenzaldehyde can help in predicting the fragmentation pattern. nih.gov

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Origin |

|---|---|---|

| 168 | [C₉H₉FO₂]⁺ | Molecular Ion (M⁺) |

| 140 | [M - CO]⁺ | Loss of carbon monoxide |

| 139 | [M - C₂H₅]⁺ | Loss of ethyl radical from ethoxy group |

| 123 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |

| 111 | [C₆H₄FO]⁺ | Further fragmentation |

X-ray Diffraction Studies for Solid-State Structure Determination

Hyphenated Spectroscopic Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are powerful tools for the analysis of complex mixtures and the unambiguous identification of compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly relevant for the characterization of this compound.

GC-MS would allow for the separation of this compound from any impurities or reaction byproducts, followed by its identification based on its mass spectrum. LC-MS is also a viable technique, especially for less volatile or thermally labile compounds. In some cases, derivatization of the aldehyde group may be employed to enhance its chromatographic behavior or detection sensitivity.

Computational Chemistry and Theoretical Investigations of 2 Ethoxy 4 Fluorobenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the quantum mechanical properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate prediction of molecular properties at a manageable computational cost. For 2-Ethoxy-4-fluorobenzaldehyde, DFT calculations are instrumental in elucidating its conformational preferences, electronic structure, and intramolecular interactions.

Geometry Optimization and Conformational Analysis

The initial step in the theoretical investigation of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. Due to the presence of the ethoxy and aldehyde groups, which can rotate around their single bonds, the molecule can exist in different conformations.

A key aspect of the conformational analysis is the orientation of the aldehyde group (-CHO) and the ethoxy group (-OCH2CH3) relative to the benzene (B151609) ring. The aldehyde group can be oriented cis or trans with respect to the ethoxy group. Furthermore, the ethoxy group itself has rotational freedom around the C-O bond. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to calculate the energies of these different conformers. The conformer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant form of the molecule. For similar benzaldehydes, the planar anti-conformation, where the C=O and O–C bonds point to opposite sides of the ring, is often found to be the most stable nih.gov.

Table 1: Illustrative Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C=O) | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Anti (Planar) | 180° | 180° | 0.00 |

| Syn (Planar) | 0° | 180° | 2.50 |

| Anti (Non-planar) | 180° | 90° | 1.80 |

| Syn (Non-planar) | 0° | 90° | 4.20 |

Note: This table is illustrative and represents typical energy differences found in substituted benzaldehydes.

Electronic Structure Analysis, including Frontier Molecular Orbitals (FMOs)

The electronic properties of this compound are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the ethoxy group, while the LUMO is likely to be centered on the electron-withdrawing aldehyde group and the aromatic ring. The HOMO-LUMO gap can be calculated using the energies of these orbitals obtained from DFT calculations. This analysis helps in understanding the charge transfer characteristics within the molecule.

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -1.80 |

| HOMO-LUMO Gap | 4.70 |

Note: These values are representative and would be determined by specific DFT calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This analysis is particularly useful for quantifying the delocalization of electron density, which is a key factor in the stability of conjugated systems like aromatic aldehydes.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of different electrostatic potential. Red areas represent regions of high electron density and negative potential, which are susceptible to electrophilic attack. Blue areas indicate regions of low electron density and positive potential, which are prone to nucleophilic attack.

For this compound, the MEP map would show the most negative potential (red) around the oxygen atom of the carbonyl group, making it a likely site for protonation and electrophilic interactions. The regions around the hydrogen atoms of the aldehyde and the aromatic ring would exhibit a positive potential (blue). The MEP map provides valuable insights into the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding.

Vibrational Frequency Calculations and Spectral Simulations

Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods, which can predict the vibrational frequencies and intensities with good accuracy.

Theoretical Prediction of Infrared, Raman, and Inelastic Neutron Scattering Spectra

By calculating the second derivatives of the energy with respect to the atomic positions, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained. These theoretical frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other limitations of the theoretical model.

The calculated IR and Raman intensities help in assigning the observed spectral bands to specific vibrational modes of the molecule, such as the C=O stretching of the aldehyde group, the C-O stretching of the ethoxy group, and various aromatic ring vibrations. For molecules containing hydrogen atoms, Inelastic Neutron Scattering (INS) spectroscopy, combined with periodic DFT calculations, can provide valuable information, especially for low-frequency modes like torsions. The excellent agreement often found between calculated and experimental spectra allows for a confident assignment of the vibrational modes nih.govmdpi.com.

Table 3: Illustrative Calculated Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| C=O Stretch | 1710 | High | Medium |

| Aromatic C=C Stretch | 1605 | Medium | High |

| C-H Stretch (Aldehyde) | 2850 | Medium | Medium |

| C-O-C Stretch (Ethoxy) | 1250 | High | Low |

| C-F Stretch | 1150 | High | Low |

| CH₂ Rock (Ethoxy) | 780 | Medium | Low |

Note: These are representative frequencies and activities. Actual values would be obtained from specific DFT calculations.

Analysis of Torsional Dynamics and Potential Energy Barriers

The torsional dynamics of this compound, specifically the rotation of the ethoxy and aldehyde groups relative to the benzene ring, are critical to understanding its conformational preferences and reactivity. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface associated with these rotations.

A detailed computational analysis would involve systematically rotating the C(aryl)-C(aldehyde) and C(aryl)-O(ethoxy) bonds and calculating the corresponding energy at each rotational angle. The results would reveal the energy barriers between different conformations. For the aldehyde group, a significant potential energy term, V2, is expected, which dictates the preference for the aldehyde group to be coplanar with the aromatic ring to maximize π-conjugation. Based on studies of similar molecules like 2-methoxybenzaldehyde and 4-ethoxybenzaldehyde (B43997), the V2 term for the formyl torsion in this compound would likely be in the range of 2300-3300 cm⁻¹ researchgate.net.

The rotation of the ethoxy group is more complex, involving the C-O bond and the internal rotation of the terminal methyl group. The potential energy barrier for the rotation of the alkoxy group is influenced by both electronic effects and steric hindrance from the adjacent aldehyde group. For related alkoxy benzaldehydes, the V2 values for the alkoxy group rotation have been found to be around 5300 cm⁻¹ researchgate.net. The presence of the ortho-aldehyde group in this compound would likely lead to a distinct rotational barrier compared to its para-substituted counterparts.

Table 1: Predicted Potential Energy Barriers for Torsional Motions in this compound

| Torsional Motion | Predicted Potential Energy Barrier (V2, cm⁻¹) | Basis for Prediction |

| Aldehyde group rotation | 2300 - 3300 | Analogy with 2-methoxybenzaldehyde and 4-ethoxybenzaldehyde researchgate.net |

| Ethoxy group rotation | ~5300 | Analogy with 4-ethoxybenzaldehyde researchgate.net |

| Methyl group rotation (within ethoxy) | ~250 | Torsional modes of methyl groups bonded to sp³ hybridized atoms researchgate.netmdpi.com |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. Theoretical calculations can map out the reaction pathways, identify transition states, and determine activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics.

For instance, in a reaction such as a nucleophilic addition to the carbonyl group, computational modeling can reveal the trajectory of the nucleophile's approach and the geometry of the transition state. The influence of the ethoxy and fluoro substituents on the electrophilicity of the carbonyl carbon can be quantified through calculations of atomic charges and molecular electrostatic potentials.

Furthermore, for reactions involving the aromatic ring, such as electrophilic or nucleophilic aromatic substitution, computational studies can predict the regioselectivity by calculating the energies of the intermediate sigma complexes. The fluorine atom at the para position is an ortho-, para-director for electrophilic substitution, while also activating the ring for nucleophilic aromatic substitution. The interplay of these effects with the ortho-ethoxy group can be precisely modeled.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. While no specific QSRR models for this compound have been identified, its properties can be predicted using models developed for substituted benzaldehydes.

These models typically use a variety of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure. For this compound, these descriptors would include:

Electronic Descriptors: Hammett constants (σ), dipole moment, atomic charges, and frontier molecular orbital energies (HOMO and LUMO).

Steric Descriptors: Molar refractivity, van der Waals volume, and specific steric parameters for the substituents.

Topological Descriptors: Molecular connectivity indices and shape indices.

By incorporating this compound into a dataset of related benzaldehydes with known reactivity data, a QSRR model could be developed to predict its behavior in various chemical transformations.

Table 2: Key Molecular Descriptors for QSRR Analysis of this compound

| Descriptor Type | Specific Descriptor | Relevance to Reactivity |

| Electronic | Hammett constant (σ) of substituents | Quantifies the electron-donating/withdrawing nature of the ethoxy and fluoro groups. |

| Electronic | LUMO Energy | Indicates the susceptibility of the molecule to nucleophilic attack. |

| Steric | Molar Refractivity | Relates to the volume and polarizability of the substituents, affecting intermolecular interactions. |

| Topological | Molecular Connectivity Index | Encodes the degree of branching and connectivity of the molecule. |

Crystal Structure Prediction and Solid-State Dynamics Modeling

In the absence of experimental single-crystal X-ray diffraction data, computational methods can be employed to predict the crystal structure of this compound. This involves searching for the most thermodynamically stable packing of the molecules in a crystalline lattice.

The process of crystal structure prediction typically involves:

Generating a large number of plausible crystal packing arrangements.

Optimizing the geometry of these structures using solid-state DFT or other suitable methods that account for intermolecular interactions.

Ranking the predicted structures based on their lattice energies.

The predicted crystal structure would provide valuable information about the intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, and potential π-π stacking interactions, which govern the solid-state properties of the compound.

Following the prediction of the crystal structure, solid-state dynamics can be modeled. This includes the simulation of lattice vibrations (phonons) and the torsional dynamics of the ethoxy and aldehyde groups within the crystalline environment. These simulations can be compared with experimental techniques like inelastic neutron scattering (INS) to validate the predicted crystal structure and to understand the influence of the crystal field on the molecular motions. For related molecules, it has been shown that intermolecular contributions can account for up to one-third of the potential energy barrier for methyl rotation mdpi.com.

Applications of 2 Ethoxy 4 Fluorobenzaldehyde in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

As a synthetic building block, 2-Ethoxy-4-fluorobenzaldehyde offers chemists a platform for constructing complex molecular architectures. Its aldehyde functional group is particularly important, serving as a gateway for numerous chemical transformations.

Synthesis of Complex Organic Molecules and Pharmaceutical Intermediates

The fluorobenzaldehyde moiety is a key structural component in many pharmaceutical compounds. The inclusion of a fluorine atom can significantly alter a molecule's properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. nbinno.com Consequently, incorporating fluorinated building blocks like this compound into synthetic pathways can lead to drug candidates with improved pharmacokinetic profiles and enhanced therapeutic effectiveness. nbinno.com

This compound serves as a precursor in the creation of various fluorinated aromatic and heterocyclic structures that are integral to modern medicines, including anti-inflammatory and analgesic drugs. nbinno.com The aldehyde group can be readily converted into other functional groups or used to form carbon-carbon and carbon-nitrogen bonds, making it an essential intermediate in the assembly of complex active pharmaceutical ingredients.

Precursor in Multi-Step Synthetic Pathways

In multi-step organic synthesis, the strategic use of versatile precursors is crucial for efficiency and yield. This compound fits this role perfectly due to the reactivity of its aldehyde group. This group can participate in a wide array of reactions, including:

Condensation Reactions: Forming Schiff bases (imines) with amines, which are themselves important intermediates for synthesizing nitrogen-containing heterocycles. wikipedia.org

Oxidation: Conversion of the aldehyde to a carboxylic acid, introducing a new functional group for further modifications, such as esterification or amide bond formation.

Reduction: Transformation into a primary alcohol, providing a different reactive handle for subsequent steps.

Carbon-Carbon Bond Formation: Participation in reactions like aldol (B89426) condensations and Wittig reactions to extend the carbon skeleton of a molecule. nih.gov

This flexibility allows chemists to incorporate the 2-ethoxy-4-fluorophenyl group into a larger molecular framework and then systematically build complexity through a series of controlled reaction steps.

Derivatization Strategies for Functional Materials

The unique electronic properties conferred by the fluorine and ethoxy substituents make this compound an attractive starting material for the synthesis of functional materials with tailored optical, electronic, and thermal properties.

Polymer Synthesis (e.g., Poly(azomethine)s) via Condensation Polymerization

This compound can be used as a monomer in condensation polymerization to produce polymers like poly(azomethine)s. semanticscholar.orgresearchgate.net Condensation polymerization involves the reaction between two different monomers, leading to the formation of a polymer and the elimination of a small molecule, such as water. savemyexams.comyoutube.comyoutube.com

In the synthesis of poly(azomethine)s, a dialdehyde (B1249045) or a similar difunctional carbonyl compound reacts with a diamine. The aldehyde groups react with the amine groups to form azomethine (or imine, -CH=N-) linkages. While this compound is a mono-aldehyde, it can be used to end-cap polymer chains or react with multifunctional amines to create branched polymers or dendrimers. If reacted with a diamine, it would form a bis-azomethine compound. The incorporation of the fluorinated ethoxy-benzene ring into the polymer backbone can enhance thermal stability and solubility and influence the material's electronic properties, making it suitable for applications in optoelectronics.

Preparation of Functionalized Chalcone (B49325) Derivatives

A significant application of this compound is in the synthesis of chalcones. Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized through a base-catalyzed aldol condensation known as the Claisen-Schmidt condensation. wikipedia.orgjetir.org This reaction involves the condensation of a substituted benzaldehyde (B42025) with an acetophenone. jetir.org

In this context, this compound serves as the aldehyde component. The reaction proceeds when a base removes an alpha-hydrogen from the acetophenone, creating an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting intermediate readily dehydrates to form the stable, conjugated chalcone structure. magritek.com Chalcones are of great interest due to their wide range of biological activities and their use as precursors for flavonoids and other heterocyclic compounds. jetir.orgnih.gov The specific substituents on the chalcone scaffold, derived from the starting aldehyde and ketone, determine its properties.

Below is a table of potential chalcone derivatives that can be synthesized from this compound and various acetophenones.

| Reactant 1: Aldehyde | Reactant 2: Acetophenone | Resulting Chalcone Derivative |

| This compound | Acetophenone | 1-phenyl-3-(2-ethoxy-4-fluorophenyl)prop-2-en-1-one |

| This compound | 4'-Methylacetophenone | 1-(p-tolyl)-3-(2-ethoxy-4-fluorophenyl)prop-2-en-1-one |

| This compound | 4'-Methoxyacetophenone | 1-(4-methoxyphenyl)-3-(2-ethoxy-4-fluorophenyl)prop-2-en-1-one |

| This compound | 4'-Chloroacetophenone | 1-(4-chlorophenyl)-3-(2-ethoxy-4-fluorophenyl)prop-2-en-1-one |

Advanced Chemical Synthesis Applications

The utility of this compound extends to more advanced synthetic applications. The presence of fluorine is particularly crucial in modern chemistry. Organofluorine compounds are widely used in medicinal chemistry, agrochemicals, and materials science due to the unique properties imparted by the fluorine atom. rsc.org

Advanced applications include its use in the synthesis of:

Fluorinated Heterocycles: Serving as a starting point for complex, multi-step syntheses of nitrogen, oxygen, or sulfur-containing heterocyclic rings that have applications in drug discovery and materials science.

Asymmetric Synthesis: The aldehyde can be a substrate in asymmetric reactions to create chiral molecules with high enantiomeric purity, which is critical for the development of modern pharmaceuticals. For example, intramolecular azomethine ylide cycloadditions with fluorinated substrates can generate complex polycyclic structures. rsc.org

Functional Dyes and Polymers: The fluorinated aromatic ring can be incorporated into larger conjugated systems to create dyes or polymers with specific photophysical properties, such as fluorescence, for use in sensors or imaging agents.

The combination of its reactive aldehyde handle and the modulating effects of its ethoxy and fluoro substituents ensures that this compound will remain a valuable and versatile building block in the field of advanced organic synthesis.

Intermediate in the Synthesis of Novel Heterocyclic Compounds

This compound serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds, most notably quinazoline (B50416) and quinazolinone derivatives. These nitrogen-containing heterocycles are of significant interest due to their broad spectrum of biological activities. nih.govnih.gov The synthetic pathway to these compounds often proceeds through key intermediates such as 2-ethoxy-4(3H)quinazolinone and 2-ethoxy-4-chloroquinazoline. nih.govscispace.com

The synthesis of 2-ethoxy-4(3H)quinazolinone can be achieved from the corresponding 2-amino-4-fluorobenzoic acid, which can be conceptually derived from this compound through oxidation and subsequent amination reactions. A common laboratory and industrial route involves the reaction of an anthranilic acid derivative with an appropriate reagent to form a benzoxazinone, which is then converted to the quinazolinone. For instance, 2-ethoxy(4H)-3,1-benzoxazin-4-one, upon fusion with ammonium (B1175870) acetate, yields 2-ethoxy-4(3H)quinazolinone. nih.govresearchgate.net This quinazolinone can then be treated with a chlorinating agent like phosphorus oxychloride to furnish the more reactive 2-ethoxy-4-chloroquinazoline. nih.govscispace.com

The reactivity of these intermediates allows for the introduction of various substituents at the 4-position of the quinazoline ring, leading to a diverse library of derivatives. 2-Ethoxy-4-chloroquinazoline, for example, readily reacts with a range of nitrogen nucleophiles. scispace.comjournament.com This has been exploited in the synthesis of:

Triazolo[1,5-c]quinazolines: Formed through the reaction of 2-ethoxy-4-chloroquinazoline with various acid hydrazides, proceeding via a Dimroth rearrangement. scispace.comjournament.com

Other Substituted Quinazolines: Reactions with thiosemicarbazide, sodium azide, and glucosamine (B1671600) have also been reported, yielding a variety of novel quinazoline derivatives. scispace.comjournament.com

The following table summarizes the key heterocyclic systems synthesized from intermediates derivable from this compound:

| Starting Intermediate | Reagent | Resulting Heterocyclic System |

| 2-Ethoxy-4-chloroquinazoline | Acid Hydrazides | 5-Ethoxy-2-substituted scispace.comvu.nlradiologykey.comtriazolo[1,5-c]quinazolines |

| 2-Ethoxy-4-chloroquinazoline | Thiosemicarbazide | 4-(2-Ethoxyquinazolin-4-yl)thiosemicarbazide |

| 2-Ethoxy-4-chloroquinazoline | Sodium Azide | Tetrazolo[1,5-c]quinazoline derivatives |

These examples underscore the role of the this compound scaffold as a foundational element in the construction of complex, polycyclic heterocyclic systems.

Precursor for Radiopharmaceutical Development (if applicable to this specific isomer)

While direct evidence for the use of this compound in the development of radiopharmaceuticals is not prevalent in the literature, its structural motifs are highly relevant to the field, particularly for Positron Emission Tomography (PET). The presence of a fluorine atom makes it a candidate for isotopic labeling with fluorine-18 (B77423) ([¹⁸F]), a positron-emitting radionuclide with a convenient half-life of 109.8 minutes for PET imaging. vu.nl

Fluorinated benzaldehydes, such as 4-[¹⁸F]fluorobenzaldehyde, are established precursors in the synthesis of PET tracers. vu.nl These labeled aldehydes can be incorporated into larger molecules to serve as imaging agents for various biological targets. The general strategy involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride, followed by further chemical transformations.

Furthermore, the fluoroethoxy group is a common feature in several PET radiotracers. For instance, [¹⁸F]Florbetapir, an agent used for imaging amyloid plaques in the brain, contains a 2-(2-(2-([¹⁸F]-fluoroethoxy)ethoxy)ethoxy)pyridine moiety. radiologykey.com A quinazoline-based PET tracer, 7-(2-[¹⁸F]fluoroethoxy)-6-methoxypyrrolidinylquinazoline, has also been developed for imaging phosphodiesterase 10A. nih.gov These examples highlight the utility of the fluoroethoxy group in designing brain-penetrant PET ligands.

Given these precedents, this compound could be envisioned as a precursor for novel PET tracers. The synthesis could potentially involve the introduction of fluorine-18 at the 4-position of a suitable precursor molecule. The resulting [¹⁸F]-labeled this compound could then be used in subsequent reactions to build more complex radiolabeled molecules for PET imaging applications.

Structure-Reactivity Relationships in Derived Compounds

The electronic and steric properties of the ethoxy and fluorine substituents in this compound exert a significant influence on the reactivity of the aldehyde group and the properties of the resulting derivatives. Understanding these structure-reactivity relationships is crucial for designing and synthesizing new functional molecules.

Influence of the this compound Moiety on Derivative Properties

The this compound moiety imparts a unique combination of electronic and steric effects that can be used to tailor the properties of its derivatives.

Electronic Effects: The fluorine atom at the 4-position is a strongly electron-withdrawing group due to its high electronegativity. This effect deactivates the aromatic ring towards electrophilic substitution but increases the electrophilicity of the carbonyl carbon in the aldehyde group, making it more susceptible to nucleophilic attack. ncert.nic.in Conversely, the ethoxy group at the 2-position is an electron-donating group through resonance, which can partially counteract the deactivating effect of the fluorine atom. This electronic interplay can influence the reaction rates and pathways in the synthesis of heterocyclic derivatives.

Steric Effects: The ethoxy group at the 2-position introduces steric hindrance around the aldehyde functionality. This can influence the regioselectivity of certain reactions and affect the conformational preferences of the resulting products. ncert.nic.in For example, in cyclization reactions, the steric bulk of the ethoxy group can direct the stereochemical outcome.

The combination of these effects can be harnessed to fine-tune the biological activity and physicochemical properties of the derived heterocyclic compounds. For instance, the lipophilicity, metabolic stability, and receptor binding affinity of a drug candidate can be modulated by the presence of the 2-ethoxy-4-fluoro substitution pattern.

Exploration of Electronic and Steric Effects in Tailoring Derived Compound Functionality

The systematic exploration of electronic and steric effects is a cornerstone of medicinal chemistry and materials science. In the context of derivatives of this compound, this involves modifying the substitution pattern and observing the impact on functionality.

Electronic Effects in Action:

The electron-withdrawing nature of the fluorine atom can enhance the acidity of adjacent protons and influence the pKa of nitrogen atoms within a heterocyclic ring system. This can be critical for drug-receptor interactions that are dependent on hydrogen bonding or ionic interactions. The electron-donating ethoxy group can modulate the electron density of the aromatic system, which in turn can affect the molecule's susceptibility to metabolism by cytochrome P450 enzymes.

Steric Tuning of Functionality:

The size and conformation of the ethoxy group can be strategically utilized to control the orientation of substituents in the final molecule. This steric influence can be crucial for achieving a specific binding mode with a biological target or for controlling the packing of molecules in a solid-state material. The van der Waals radius of fluorine is relatively small (1.47 Å), but its presence can still influence the local conformation of a molecule. researchgate.net

The following table provides a conceptual overview of how the substituents of the this compound moiety can influence the properties of derived compounds:

| Substituent | Effect | Potential Impact on Derivative Properties |

| 4-Fluoro | Strong Electron-Withdrawing | Increased electrophilicity of carbonyl, modulation of pKa, altered metabolic stability |

| 2-Ethoxy | Electron-Donating (Resonance), Steric Bulk | Modulation of ring electron density, directing group in synthesis, influences conformation and binding |

By understanding and manipulating these electronic and steric parameters, chemists can rationally design and synthesize new compounds based on the this compound scaffold with tailored functionalities for a wide range of applications in medicine and materials science.

常见问题

Q. What are the common synthetic routes for preparing 2-Ethoxy-4-fluorobenzaldehyde, and what factors influence yield and purity?

- Methodological Answer : Synthesis typically involves introducing ethoxy and fluoro substituents onto a benzaldehyde core. Key approaches include:

- Nucleophilic aromatic substitution : Fluorination via halogen exchange (e.g., using KF or CsF) on a pre-functionalized benzaldehyde derivative.

- Etherification : Ethoxy group introduction via Williamson synthesis (e.g., reacting 4-fluoro-2-hydroxybenzaldehyde with ethyl bromide in the presence of a base like NaH).

- Directed ortho-metalation : Selective functionalization using organometallic reagents.

Critical factors include reaction temperature (e.g., 60–100°C for ether formation), catalyst selection (e.g., CuI for Ullmann-type couplings), and protecting groups to prevent aldehyde oxidation. Chloro/fluoro analogs (e.g., 4-chloro-2-fluorobenzaldehyde) require anhydrous conditions to avoid hydrolysis . Documentation of reaction parameters (e.g., solvent purity, stoichiometry) is essential for reproducibility, as emphasized in EFSA guidelines .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :